molecular formula C18H15ClN2O4S2 B3730725 5-(4-chlorophenyl)sulfonyl-2-methyl-N-pyridin-2-ylbenzenesulfonamide

5-(4-chlorophenyl)sulfonyl-2-methyl-N-pyridin-2-ylbenzenesulfonamide

Cat. No.: B3730725
M. Wt: 422.9 g/mol
InChI Key: OGQVRQRQDTYIQM-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)sulfonyl-2-methyl-N-pyridin-2-ylbenzenesulfonamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)sulfonyl-2-methyl-N-pyridin-2-ylbenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chlorophenyl Intermediate: The initial step involves the chlorination of a phenyl ring to introduce the chlorine atom.

    Sulfonylation: The chlorophenyl intermediate is then subjected to sulfonylation using a sulfonyl chloride reagent under basic conditions to form the sulfonyl group.

    Coupling with Pyridinyl Group: The final step involves coupling the sulfonylated intermediate with a pyridinyl derivative under suitable reaction conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)sulfonyl-2-methyl-N-pyridin-2-ylbenzenesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to remove or alter specific functional groups, such as reducing the sulfonyl group to a sulfide.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides or amines.

Scientific Research Applications

5-(4-chlorophenyl)sulfonyl-2-methyl-N-pyridin-2-ylbenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)sulfonyl-2-methyl-N-pyridin-2-ylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The pyridinyl group may enhance binding affinity and specificity towards certain biological targets.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-methoxy-N-2-(4-sulfamoylphenyl)ethyl benzamide: This compound shares a similar sulfonyl group but differs in the presence of a methoxy group and an ethyl linkage.

    5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol: This compound contains a chlorophenyl group but has an oxadiazole ring instead of a pyridinyl group.

Uniqueness

5-(4-chlorophenyl)sulfonyl-2-methyl-N-pyridin-2-ylbenzenesulfonamide is unique due to its combination of a chlorophenyl group, a sulfonyl group, and a pyridinyl group, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

5-(4-chlorophenyl)sulfonyl-2-methyl-N-pyridin-2-ylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O4S2/c1-13-5-8-16(26(22,23)15-9-6-14(19)7-10-15)12-17(13)27(24,25)21-18-4-2-3-11-20-18/h2-12H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGQVRQRQDTYIQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)NC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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